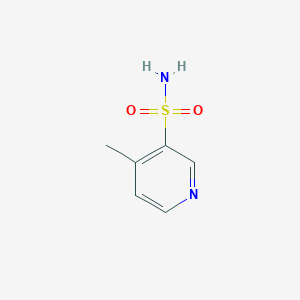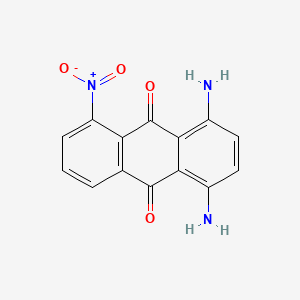
2-(4-Ethoxyphenoxy)propanoic acid
Overview
Description
2-(4-Ethoxyphenoxy)propanoic acid is a chemical compound with the CAS Number: 99761-32-7 . It has a molecular weight of 210.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-ethoxyphenoxy)propanoic acid . The InChI code for this compound is 1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) .Scientific Research Applications
Application in Food Science
The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP), a compound similar to 2-(4-Ethoxyphenoxy)propanoic acid, has been studied for its effects on sweetness perception .
Method of Application
In the study, a trained panel evaluated the effect of Na-PMP on the intensity of 15 different sweeteners . The sweeteners were tested at concentrations isosweet with 2.5, 5, 7.5, and 10% sucrose in mixtures with two levels of Na-PMP: 250 and 500 p.p.m . The sweeteners were also tested either immediately or 30 seconds after a pre-rinse with 500 p.p.m. Na-PMP .
Application in Food Science
The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP), a compound similar to 2-(4-Ethoxyphenoxy)propanoic acid, has been studied for its effects on sweetness perception .
Method of Application
In the study, a trained panel evaluated the effect of Na-PMP on the intensity of 15 different sweeteners . The sweeteners were tested at concentrations isosweet with 2.5, 5, 7.5, and 10% sucrose in mixtures with two levels of Na-PMP: 250 and 500 p.p.m . The sweeteners were also tested either immediately or 30 seconds after a pre-rinse with 500 p.p.m. Na-PMP .
Application in Confectionery and Snack Products
The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP), a compound similar to 2-(4-Ethoxyphenoxy)propanoic acid, has been approved for use in confectionery, frostings, soft candy, and snack products in the USA at concentrations up to 150 p.p.m .
Method of Application
Na-PMP is added to these food products during their preparation. The exact method of application would depend on the specific product and recipe .
Results
The addition of Na-PMP to these food products can affect their sweetness intensity, potentially enhancing the flavor profile .
properties
IUPAC Name |
2-(4-ethoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCEHOLSJDEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396709 | |
| Record name | 2-(4-ethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)propanoic acid | |
CAS RN |
99761-32-7 | |
| Record name | 2-(4-ethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



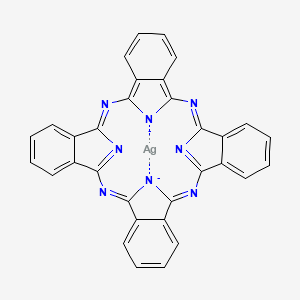

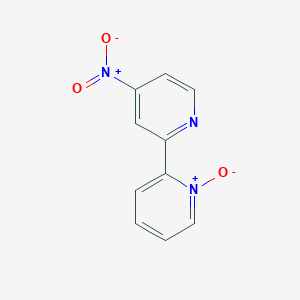
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
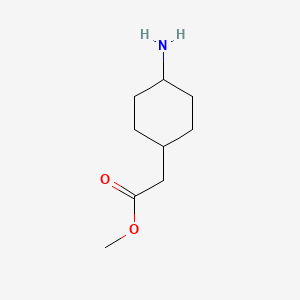
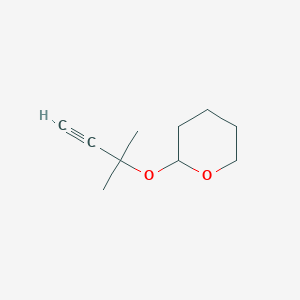
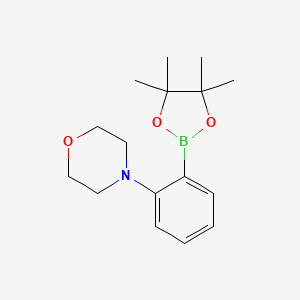

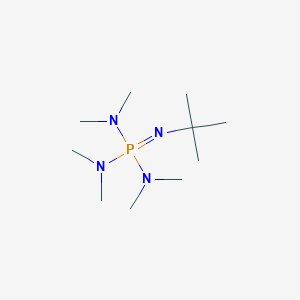
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)

